N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride
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Description
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O2S and its molecular weight is 431.98. The purity is usually 95%.
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Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride (CAS Number: 1215464-14-4) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H26ClN3O2S
- Molecular Weight : 432.0 g/mol
- IUPAC Name : N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide; hydrochloride
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. Studies have shown that compounds with similar scaffolds have been effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens is yet to be fully characterized.
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies suggest that related compounds can inhibit the growth of cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . Although specific data on this compound’s efficacy is limited, its structural similarities to known anticancer agents suggest potential for further investigation.
Analgesic and Anti-inflammatory Effects
A recent study explored the analgesic and anti-inflammatory properties of benzo[d]thiazole derivatives. The compound was tested as a COX-2 inhibitor, which is crucial for pain and inflammation management . Initial results indicated promising analgesic effects, warranting further research into its therapeutic applications.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes, thus reducing inflammatory responses.
- Cellular Pathways : The compound may modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.ClH/c26-21(17-18-7-2-1-3-8-18)25(12-6-11-24-13-15-27-16-14-24)22-23-19-9-4-5-10-20(19)28-22;/h1-5,7-10H,6,11-17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWSTNAPGIWFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.